molecular formula C9H9NO4 B102383 6-(Ethoxycarbonyl)nicotinic acid CAS No. 17874-78-1

6-(Ethoxycarbonyl)nicotinic acid

Cat. No. B102383
CAS RN: 17874-78-1
M. Wt: 195.17 g/mol
InChI Key: WCLCDQBGCADVSY-UHFFFAOYSA-N
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Description

6-(Ethoxycarbonyl)nicotinic acid is a derivative of nicotinic acid, which is known for its biological and medicinal importance. Nicotinic acid itself has been identified as a potential inhibitor of the carbonic anhydrase III (CAIII) enzyme, which is a new pharmacological target for the management of dyslipidemia and cancer progression . The activity of 6-substituted nicotinic acid analogs, including those with an ethoxycarbonyl group, has been studied for their potential to inhibit CAIII, which could be beneficial in therapeutic applications for these conditions .

Synthesis Analysis

The synthesis of polyfunctionally substituted pyridines, which includes derivatives like 6-(ethoxycarbonyl)nicotinic acid, has been achieved through a facile method. This method involves the reaction of ethoxycarbonylmalonaldehyde with tosyl chloride followed by a reaction with β-amino-α,β-unsaturated esters, ketones, or nitriles in the presence of pyridine . The yields of these reactions range from 50-66%, indicating a relatively efficient process for producing these compounds .

Molecular Structure Analysis

The molecular structure of 6-(ethoxycarbonyl)nicotinic acid is characterized by the presence of a carboxylic acid group that is essential for its biological activity. Chromatographic and docking studies have shown that this carboxylic acid group is crucial for binding with the CAIII enzyme via coordinate bond formation with the Zn+2 ion in the enzyme's active site . Additionally, the presence of a hydrophobic group at position 6 of the pyridine ring, which contains a hydrogen bond acceptor, is important for enhancing the activity of the compound .

Chemical Reactions Analysis

The chemical reactivity of 6-(ethoxycarbonyl)nicotinic acid is influenced by its functional groups. The ethoxycarbonyl group is a versatile moiety that can participate in various chemical reactions, potentially leading to the formation of different derivatives. The inhibitory mode of 6-substituted nicotinic acid against CAIII has been confirmed utilizing the weak esterase activity of the enzyme, which suggests that these compounds can undergo hydrolysis under certain conditions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6-(ethoxycarbonyl)nicotinic acid are not detailed in the provided papers, the general properties can be inferred based on its molecular structure. The presence of the carboxylic acid group suggests that it would have acidic properties and could form salts with bases. The ethoxycarbonyl group may also confer certain solubility characteristics, potentially making the compound soluble in organic solvents. The pyridine ring is a common structural motif in many biologically active compounds, which often contributes to the stability and reactivity of the molecule .

Scientific Research Applications

Lipid and Cholesterol Management

6-(Ethoxycarbonyl)nicotinic acid, commonly referred to as nicotinic acid or niacin, has been recognized for its potent effects on lipid metabolism. It effectively lowers LDL cholesterol and VLDL cholesterol while raising HDL cholesterol levels. This lipid-modifying capacity makes it a valuable agent in the prevention and treatment of coronary artery disease. Moreover, niacin has been identified to have nonlipid-mediated anti-inflammatory effects, potentially offering additional cardiovascular protection beyond its lipid-altering properties (Digby et al., 2009). Another study highlights nicotinic acid as an effective treatment for various lipid disorders. In pharmacological doses, it uniquely impacts the lipoprotein profile, significantly lowering VLDL and LDL levels while increasing HDL levels, contributing to reduced long-term mortality in patients with coronary artery disease (Figge et al., 1988).

Atherosclerosis Management

Prolonged-release formulations of nicotinic acid have been developed to enhance tolerability and minimize side effects. These formulations retain the efficacy of traditional nicotinic acid in altering the lipid profile and have shown promise in slowing atherosclerotic progression. Clinical evidence suggests that nicotinic acid can even induce regression of atherosclerosis in patients on stable statin therapy, marking its significance in cardiovascular disease management (McCormack & Keating, 2005).

Anticancer Potential

Recent research has also highlighted the potential of nicotinic acid and its derivatives in cancer therapy. Nitrogen-containing heterocyclic compounds, such as nicotinic acid, have shown superior effects in anticancer research. The wide variety of biological properties displayed by nicotinic acid derivatives underscores their importance in the development of novel anticancer drugs. This review emphasizes the significant work done in synthesizing and investigating the anticancer potential of nicotinic acid derivatives, offering valuable insights for researchers aiming to develop effective anticancer therapies (Jain et al., 2020).

Safety And Hazards

The safety information for 6-(Ethoxycarbonyl)nicotinic acid indicates that it may cause serious eye irritation and may be harmful to aquatic life . Precautionary measures include avoiding release to the environment and wearing eye protection .

Future Directions

While specific future directions for 6-(Ethoxycarbonyl)nicotinic acid are not available, nicotinic acid and its derivatives continue to be of interest in various fields of research, including life sciences and material sciences .

properties

IUPAC Name

6-ethoxycarbonylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-14-9(13)7-4-3-6(5-10-7)8(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLCDQBGCADVSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342195
Record name 6-(Ethoxycarbonyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Ethoxycarbonyl)nicotinic acid

CAS RN

17874-78-1
Record name 6-(Ethoxycarbonyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Griffiths, HH Beeley, R Horton - Magnetic Resonance in …, 2008 - Wiley Online Library
A reliable method of automatically assigning one‐dimensional proton spectra is described. The method relies on the alignment of the proton spectrum with an associated heteronuclear …

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